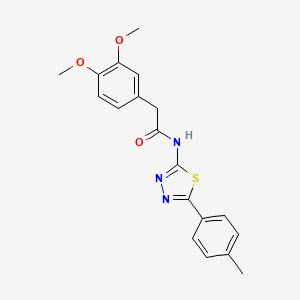

2-(3,4-二甲氧基苯基)-N-(5-(对甲苯基)-1,3,4-噻二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

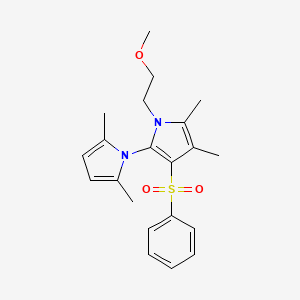

The compound "2-(3,4-dimethoxyphenyl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide" is a multifunctional molecule that is likely to possess a complex structure due to the presence of a thiadiazole ring, an acetamide group, and substituted phenyl rings. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and functionalities that can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an amine with an acylating agent or the condensation of various precursors containing the desired functional groups. For example, the synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was achieved by reacting 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . Similarly, the synthesis of compounds with a thiadiazole ring and an acetamide group can be expected to follow analogous pathways, involving key steps such as acylation, cyclization, and substitution reactions.

Molecular Structure Analysis

The molecular structure of thiadiazole-containing compounds is characterized by the presence of a 1,3,4-thiadiazole ring, which can influence the overall geometry and electronic distribution of the molecule. For instance, the crystal structure analysis of related compounds reveals that they can adopt near "V" shaped conformations with specific angles between aromatic planes . The thiadiazole ring imparts rigidity to the structure and can engage in various intermolecular interactions, which are crucial for the compound's stability and reactivity.

Chemical Reactions Analysis

Thiadiazole derivatives are known to participate in a range of chemical reactions, primarily due to the reactivity of the thiadiazole ring and the acetamide moiety. These reactions can include nucleophilic substitution, where the thiadiazole ring can act as a leaving group or as a site for nucleophilic attack, and electrophilic substitution, particularly on the aromatic rings . The presence of substituents such as methoxy and tolyl groups can further influence the reactivity by directing the site of reaction and stabilizing transition states through resonance and inductive effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, such as the amide NH and the oxygen atoms, can lead to the formation of hydrogen-bonded dimers or extended networks in the solid state . These interactions can affect the compound's melting point, solubility, and crystallinity. Additionally, the electronic properties of the thiadiazole ring and the substituents can impact the compound's UV-Vis absorption and fluorescence characteristics, making them potentially useful for optical applications.

科学研究应用

合成与结构表征

研究表明了合成噻二唑衍生物的创新方法,突出了这些化合物的多功能性。例如,使用碳二亚胺缩合合成各种 N-(5-芳基-1,3,4-噻二唑-2-基) 衍生物表明了一种创建具有潜在生物活性的化合物的方法 (Yu 等人,2014 年)。类似地,N-{2-[(5-氨基-1,3,4-噻二唑-2-基)二氟甲基]-4-卤代苯基}乙酰胺的结构分析揭示了复杂的分子间相互作用,为理解这些化合物的性质提供了基础 (Boechat 等人,2011 年)。

生物活性与应用

一些研究集中于评估噻二唑衍生物的生物活性,表明它们具有作为治疗剂的潜力。设计和合成双-2-(5-苯基乙酰氨基-1,2,4-噻二唑-2-基)乙基硫化物类似物作为谷氨酰胺酶抑制剂展示了在癌症治疗中的应用,一些类似物表现出有效的抑制活性和改善的溶解度 (Shukla 等人,2012 年)。此外,某些 N-取代-2-氨基-1,3,4-噻二唑的合成和抗肿瘤评估突出了这些化合物的抗癌潜力,其中一些在体外表现出有希望的活性 (Hamama 等人,2013 年)。

分子建模与药物设计

研究还深入研究了分子建模和药物设计,旨在了解噻二唑衍生物与生物靶标的相互作用机制。1,3,4-噻二唑作为抗炎和镇痛剂的分子建模和药理学评估提供了对化合物的作用机制和对环氧合酶酶的特异性的见解,强调了基于结构的药物设计的 (Shkair 等人,2016 年)。

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-12-4-7-14(8-5-12)18-21-22-19(26-18)20-17(23)11-13-6-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXYFGSTSDMIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)

![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2503991.png)

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503992.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2504002.png)

![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)

![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)